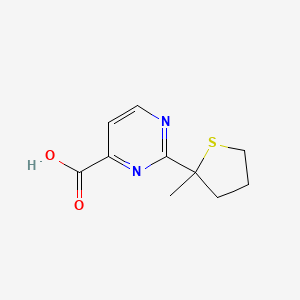
2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrimidine ring, a common scaffold in many biologically active molecules, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid can be achieved through several methods. One efficient method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and is suitable for liquid-phase combinatorial synthesis.
Another approach involves the Diels–Alder reaction between key intermediates and subsequent conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrimidine ring. The sulfur atom in the thiolan ring may also play a role in its biological activity by forming reversible covalent bonds with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine-4-carboxylic acid: Similar structure but contains a pyridine ring instead of a thiolan ring.
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a thiophene ring fused to the pyrimidine ring.
Uniqueness
2-(2-Methylthiolan-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the thiolan ring, which imparts distinct chemical and biological properties. The sulfur atom in the thiolan ring can participate in unique interactions, making this compound a valuable scaffold for drug development and materials science.
Propriétés
Formule moléculaire |
C10H12N2O2S |
|---|---|
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
2-(2-methylthiolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2S/c1-10(4-2-6-15-10)9-11-5-3-7(12-9)8(13)14/h3,5H,2,4,6H2,1H3,(H,13,14) |
Clé InChI |
RFYLKYNRLQPBPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCS1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)
![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
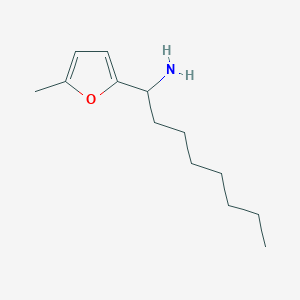

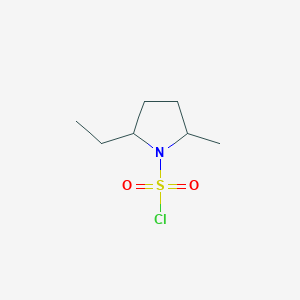
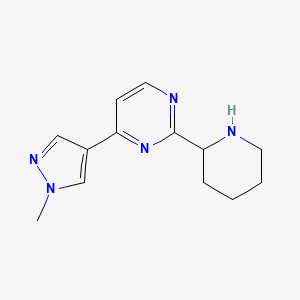
![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
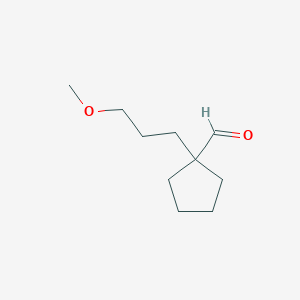

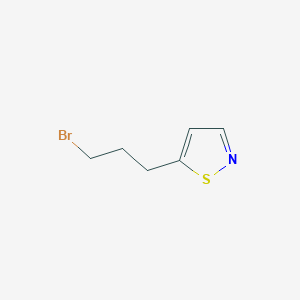
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
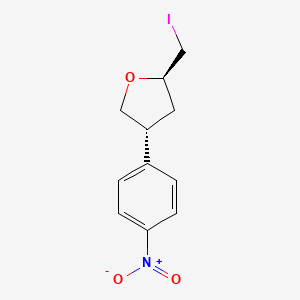
![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)
